Cas no 2171242-53-6 (5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)

5-Chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound's chloro and methoxy substituents enhance its reactivity and selectivity in coupling reactions, while the benzoic acid moiety allows for further functionalization. This intermediate is particularly valuable for introducing constrained or modified amino acid residues into peptide sequences, enabling the study of structure-activity relationships. Its high purity and defined stereochemistry make it suitable for applications requiring precise molecular control, such as drug discovery and biochemical research.
5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid structure
2171242-53-6 structure
商品名:5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid
CAS番号:2171242-53-6
MF:C26H23ClN2O6
メガワット:494.923626184464
CID:6120909
PubChem ID:165876075

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid
    • 2171242-53-6
    • EN300-1538536
    • 5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
    • インチ: 1S/C26H23ClN2O6/c1-14(24(30)29-22-12-23(34-2)19(25(31)32)11-21(22)27)28-26(33)35-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12,14,20H,13H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t14-/m1/s1
    • InChIKey: DKUORCVTKMAEBN-CQSZACIVSA-N
    • ほほえんだ: ClC1=CC(C(=O)O)=C(C=C1NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)OC

計算された属性

  • せいみつぶんしりょう: 494.1244642g/mol
  • どういたいしつりょう: 494.1244642g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 759
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 114Ų

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1538536-0.05g
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
0.05g
$2044.0 2023-05-26
Enamine
EN300-1538536-500mg
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
500mg
$535.0 2023-09-26
Enamine
EN300-1538536-10000mg
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
10000mg
$2393.0 2023-09-26
Enamine
EN300-1538536-1000mg
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
1000mg
$557.0 2023-09-26
Enamine
EN300-1538536-0.5g
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
0.5g
$2336.0 2023-05-26
Enamine
EN300-1538536-1.0g
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
1g
$2433.0 2023-05-26
Enamine
EN300-1538536-0.1g
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
0.1g
$2142.0 2023-05-26
Enamine
EN300-1538536-10.0g
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
10g
$10464.0 2023-05-26
Enamine
EN300-1538536-50mg
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
50mg
$468.0 2023-09-26
Enamine
EN300-1538536-250mg
5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid
2171242-53-6
250mg
$513.0 2023-09-26

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 関連文献

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acidに関する追加情報

Introduction to 5-Chloro-4-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic Acid (CAS No. 2171242-53-6)

5-Chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid (CAS No. 2171242-53-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of benzoic acid with a unique structural arrangement that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chiral center at the propanamide moiety. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which allows for the sequential addition of amino acids without unwanted side reactions. In the context of 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid, the Fmoc group serves to protect the amino functionality of the propanamide moiety, ensuring that it remains intact during synthetic manipulations. This feature is particularly useful in the synthesis of complex peptides and peptidomimetics, where precise control over the sequence and reactivity of amino acids is crucial.

The chiral center at the propanamide moiety is another key structural element of this compound. Chirality plays a critical role in the biological activity and pharmacokinetic properties of many drugs. The (R)-configuration at this position can significantly influence the compound's interaction with biological targets, such as enzymes and receptors. Recent studies have shown that chiral compounds often exhibit enhanced potency and selectivity compared to their racemic counterparts, making them highly desirable in drug design.

The presence of a chloro substituent on the benzene ring and a methoxy group on the benzoic acid moiety further adds to the complexity and functionality of this compound. The chloro substituent can modulate the electronic properties of the molecule, affecting its solubility, stability, and reactivity. The methoxy group, on the other hand, can enhance lipophilicity and improve membrane permeability, which are important considerations in drug delivery and bioavailability.

In terms of its potential applications, 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid has been explored in various areas of medicinal chemistry. One notable area is its use as an intermediate in the synthesis of peptidomimetics for therapeutic purposes. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and pharmacological properties. They have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Recent research has also focused on the use of this compound as a scaffold for developing novel inhibitors of specific enzymes or receptors. For example, studies have demonstrated that derivatives of this compound can effectively inhibit certain proteases involved in viral replication, making them potential candidates for antiviral therapies. Additionally, its ability to modulate receptor activity has been explored in the context of developing new treatments for neurological disorders such as Alzheimer's disease.

The synthesis of 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Key steps include the introduction of the Fmoc protecting group, formation of the chiral center through asymmetric synthesis or resolution techniques, and functionalization of the benzene ring with appropriate substituents. Advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes and improve overall efficiency.

In conclusion, 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid (CAS No. 2171242-53-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting a variety of diseases. Ongoing research continues to uncover new applications and optimize synthetic methods, further highlighting its importance in modern drug discovery efforts.

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